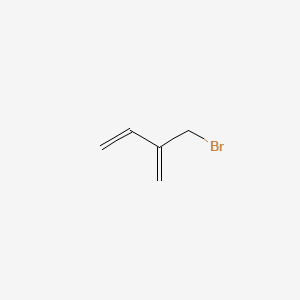

2-(bromomethyl)buta-1,3-diene

Description

Significance in Modern Organic Synthesis and Materials Science Research

The dual reactivity of 2-(bromomethyl)buta-1,3-diene makes it a significant tool for chemists. It functions as a precursor for creating more complex organic molecules by allowing the introduction of diverse functional groups through nucleophilic substitution of the bromomethyl group. mdpi.com Furthermore, its conjugated diene structure enables it to participate in cycloaddition reactions, most notably the Diels-Alder reaction, to form six-membered rings. wikipedia.org This capability is crucial for synthesizing complex cyclic and polycyclic structures found in pharmaceuticals and other specialized organic compounds.

In materials science, this compound is utilized in the synthesis of polymers. It can undergo polymerization to create synthetic rubbers and other polymers with specific properties. mdpi.com For instance, it can be used to create bisdienes that react with other monomers, such as bismaleimides, to produce high-performance polyimides known for their exceptional thermal stability and mechanical strength, which are sought after in the aerospace and electronics industries.

Structural Characteristics and Their Influence on Reactivity Profiles

The chemical behavior of this compound is a direct result of its molecular architecture. The molecule possesses two key reactive sites: the allylic bromomethyl group (-CH₂Br) and the conjugated diene system (C=C-C=C).

Allylic Bromide Reactivity : The bromomethyl group is an excellent leaving group, making the compound susceptible to nucleophilic substitution (S_N) reactions. This allows for the facile introduction of various functional groups by reacting it with different nucleophiles. For example, it reacts with amines to form aminomethyl-substituted butadienes and with sodium ethoxide to yield 2-ethoxymethyl-1,3-butadiene. mdpi.com

Conjugated Diene Reactivity : The conjugated π-system of the diene allows it to undergo [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.org In this reaction, the diene reacts with an alkene (dienophile) to form a cyclohexene (B86901) ring, a foundational structure in many natural products and synthetic compounds. wikipedia.org The substitution on the diene can influence the regioselectivity and stereoselectivity of these cycloadditions.

The interplay between these two functionalities allows for sequential reactions, where the diene first undergoes a Diels-Alder reaction, followed by a substitution reaction on the bromomethyl group, or vice versa. This versatility enables the construction of complex molecular frameworks from a relatively simple starting material.

Historical Context of Research and Development

Research into substituted butadienes for polymer chemistry gained momentum in the mid-20th century with the goal of creating synthetic rubbers with improved properties over natural rubber. The synthesis of functionalized dienes like this compound became an area of interest for introducing specific functionalities into polymer backbones or for use as synthetic intermediates. mdpi.com

Early synthetic methods often involved the bromination of isoprene (B109036) or its derivatives. mdpi.com For example, one approach involves the radical bromination of 2-methylbuta-1,3-diene (isoprene) using N-bromosuccinimide (NBS). Another documented method involves a two-step process starting from the commercially available 1,4-dibromo-2-butene (B147587). nih.gov Over the years, synthetic routes have been refined to improve yields and selectivity. For instance, converting 1,4-dibromo-2-methyl-2-butene (B3048963) into the target compound can be achieved using 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). mdpi.com The development of these synthetic methods has been crucial for making this compound more accessible for research in both academic and industrial settings.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23691-13-6 | chemsrc.com |

| Molecular Formula | C₅H₇Br | chemsrc.com |

| Molecular Weight | 147.013 g/mol | chemsrc.com |

| Boiling Point | 132.7 °C at 760 mmHg | chemsrc.com |

| Density | 1.286 g/cm³ | chemsrc.com |

| Flash Point | 30.5 °C | chemsrc.com |

Table 2: Synthetic Applications of this compound

| Reaction Type | Reagent(s) | Product Type | Significance | Reference |

| Nucleophilic Substitution | Dimethylamine (B145610) | 2-((N,N-Dimethylamino)methyl)-1,3-butadiene | Precursor for functionalized polymers | mdpi.com |

| Nucleophilic Substitution | Sodium Cyanide | 2-Cyanomethyl-1,3-butadiene | Monomer for oil-resistant synthetic rubbers | mdpi.com |

| Nucleophilic Substitution | Sodium Ethoxide | 2-Ethoxymethyl-1,3-butadiene | Functionalized diene monomer | mdpi.com |

| Diels-Alder Cycloaddition | Bismaleimides | Polyimides | High-performance polymers with thermal stability | |

| Intramolecular Diels-Alder | Phenolic compounds (alkylation followed by cyclization) | Twistane derivatives | Complex polycyclic hydrocarbons for drug design |

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)buta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c1-3-5(2)4-6/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEFLUDPRLSSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066924 | |

| Record name | 1,3-Butadiene, 2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23691-13-6 | |

| Record name | 2-(Bromomethyl)-1,3-butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23691-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butadiene, 2-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023691136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butadiene, 2-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butadiene, 2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)buta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 2-(bromomethyl)buta-1,3-diene

A foundational and practical method for preparing 2-substituted 1,3-butadienes, including the title compound, involves a two-step process that begins with a commercially available precursor and proceeds through a Grignard reagent-mediated substitution followed by an elimination reaction. nih.gov

The synthesis commences with trans-1,4-dibromo-2-butene, a crystalline solid that serves as a key starting material. nih.govsigmaaldrich.com This bis-allylic bromide is susceptible to nucleophilic attack, and its reaction with organometallic reagents sets the stage for the introduction of the desired substitution pattern. nih.gov The reaction with an appropriate Grignard reagent leads to the formation of a 3-alkyl-4-bromo-1-butene intermediate, a product of SN2′ substitution. nih.gov

The successful execution of the Grignard reaction is highly dependent on the reaction conditions. The use of anhydrous diethyl ether as a solvent is crucial for achieving high selectivity for the desired SN2′ product. nih.gov While reactions in tetrahydrofuran (B95107) (THF) are possible, they can lead to a mixture of SN2 and SN2′ products. nih.gov The reaction is typically conducted at low temperatures, around -10 °C to 0 °C, to minimize side reactions. nih.gov

Table 1: Optimized Conditions for Grignard Reagent Addition

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Diethyl Ether | High SN2′ selectivity nih.gov |

| Temperature | -10 °C to 0 °C | Minimizes side reactions nih.gov |

| Grignard Reagent | 1.3 equivalents | Ensures complete reaction nih.gov |

| Catalyst | 3-5% Copper(I) Iodide | Promotes SN2′ pathway nih.gov |

The regiochemical outcome of the Grignard reaction is controlled by the use of a copper(I) iodide (CuI) catalyst. nih.gov Copper(I) iodide facilitates the SN2′ pathway, where the nucleophilic Grignard reagent attacks the γ-carbon of the allylic system, leading to a double bond shift and displacement of the bromide at the α-position. nih.govcalibrechem.com This regioselectivity is critical for the formation of the necessary 3-substituted-4-bromo-1-butene intermediate. nih.gov In the absence of the copper catalyst, or in certain solvent systems, competing SN2 reactions can occur, leading to undesired byproducts. nih.gov

The final step in this two-step synthesis is the elimination of hydrogen bromide from the 3-alkyl-4-bromo-1-butene intermediate to form the conjugated diene system of this compound. nih.gov Two primary methods are employed for this dehydrohalogenation:

DBU-Mediated Dehydrohalogenation: The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, is an effective method. nih.gov Refluxing the intermediate with DBU in a solvent like dichloromethane (B109758) results in the quantitative formation of the diene. This method is particularly suitable when the product is not highly volatile. nih.gov

Triisopropylsilanol-Catalyzed Method: An alternative protocol utilizes potassium hydroxide (B78521) (KOH) in the presence of triisopropylsilanol.

Table 2: Comparison of Dehydrohalogenation Protocols

| Reagent | Solvent | Conditions | Yield | Notes |

| DBU | Dichloromethane | Reflux | Quantitative | Efficient for less volatile products nih.gov |

| KOH / (i-Pr)₃SiOH | Not specified | Not specified | Not specified | Alternative method |

An alternative strategy for the synthesis of this compound involves the direct bromination of a suitable diene precursor, such as isoprene (B109036) (2-methylbuta-1,3-diene). mdpi.com This approach can be accomplished using various brominating agents.

One method involves the reaction of isoprene with N-bromosuccinimide (NBS) in chloroform, followed by pyrolysis, which yields the target compound. Another approach is the reaction of isoprene with sulfur dioxide to form 3-methyl-2,5-dihydrothiophene-1,1-dioxide, which is then brominated with NBS and subsequently pyrolyzed to give this compound. google.com

Furthermore, the direct bromination of isoprene with bromine at low temperatures (below -20 °C) can produce 1,4-dibromo-2-methyl-2-butene (B3048963), which can then be converted to this compound by treatment with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). mdpi.com Another synthetic route starts from 1,4-dibromo-2-(bromomethyl)but-2-ene, which upon treatment with zinc in tetrahydrofuran, can yield this compound. csic.es

Table 3: Summary of Direct Bromination Approaches

| Starting Material | Reagents | Key Steps |

| Isoprene | 1. NBS, Chloroform; 2. Pyrolysis | Direct bromination and elimination |

| Isoprene | 1. SO₂; 2. NBS; 3. Pyrolysis | Formation of sulfone intermediate google.com |

| Isoprene | 1. Br₂, low temp; 2. DMPU | Formation of dibromide, then elimination mdpi.com |

| 1,4-dibromo-2-(bromomethyl)but-2-ene | Zn, THF | Reductive elimination csic.es |

Direct Bromination of Pre-functionalized Diene Precursors

Selective Bromination of 2-methylbuta-1,3-diene using Bromine or N-bromosuccinimide (NBS)

A primary method for synthesizing this compound involves the selective bromination of the methyl group of isoprene. This transformation can be accomplished using reagents like molecular bromine (Br₂) or, more commonly, N-bromosuccinimide (NBS). masterorganicchemistry.com NBS is often preferred as it provides a low, steady concentration of bromine, which can help to minimize side reactions such as the addition of bromine across the double bonds of the diene system. masterorganicchemistry.comchadsprep.com The reaction is typically carried out in a suitable solvent, such as chloroform.

The mechanism for allylic bromination using NBS generally proceeds through a free-radical chain reaction. masterorganicchemistry.comyoutube.com The process is initiated by the homolytic cleavage of the N-Br bond in NBS, often facilitated by a radical initiator like benzoyl peroxide or UV light, to generate a bromine radical. masterorganicchemistry.comchadsprep.comdss.go.th This bromine radical then abstracts a hydrogen atom from the methyl group of isoprene (the allylic position) to form a resonance-stabilized allylic radical and hydrogen bromide (HBr). dss.go.thkglmeridian.com The HBr produced can then react with NBS to generate molecular bromine (Br₂). chadsprep.comkglmeridian.com Finally, the allylic radical reacts with Br₂ to yield the desired product, this compound, and another bromine radical, which continues the chain reaction. masterorganicchemistry.comkglmeridian.com

| Reagent | Conditions | Key Features |

| N-bromosuccinimide (NBS) | Radical initiator (e.g., benzoyl peroxide, AIBN), light (hν), chloroform | Provides a low concentration of Br₂, favoring allylic substitution over addition. masterorganicchemistry.comchadsprep.com |

| **Bromine (Br₂) ** | Controlled temperature (e.g., -20°C in a dry ice/acetone bath) | Direct bromination can lead to addition byproducts if not carefully controlled. mdpi.com |

Radical Initiation and Lewis Acid Catalysis Approaches (e.g., AlCl₃)

The efficiency and selectivity of the bromination of isoprene can be influenced by the choice of initiators and catalysts.

Radical Initiation: As mentioned, radical initiators are crucial for the allylic bromination pathway with NBS. masterorganicchemistry.comdss.go.th Initiators like benzoyl peroxide or AIBN (azobisisobutyronitrile) facilitate the formation of the initial bromine radicals needed to start the chain reaction.

Lewis Acid Catalysis: Lewis acids such as aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and boron trifluoride (BF₃) can be employed to catalyze various organic reactions, including those involving dienes. wikipedia.orgacs.org In the context of reactions with dienes, Lewis acids can activate the substrate, enhancing reactivity and influencing regioselectivity. wikipedia.org For instance, in Diels-Alder reactions involving isoprene, Lewis acids like AlCl₃ have been shown to dramatically increase the reaction rate. wikipedia.orgacs.org While direct Lewis acid catalysis for the specific bromination of isoprene to this compound is less commonly detailed as a primary method, their ability to activate substrates can be a strategic tool in related transformations. nih.gov Some studies have shown that certain Lewis acids can prevent competing bromination on aromatic rings during similar benzylic brominations. scientificupdate.com

Syntheses via Thermal Decomposition Pathways

An alternative synthetic route to this compound involves the thermal decomposition of specific precursors.

Decomposition of 3-bromomethyl-2,5-dihydrothiophene-1,1-dioxide

A notable example of a thermal decomposition pathway is the pyrolysis of 3-bromomethyl-2,5-dihydrothiophene-1,1-dioxide. vt.edu This method provides a clean route to the desired diene. google.com The precursor, a cyclic sulfone, is synthesized by reacting isoprene with sulfur dioxide to form 3-methyl-2,5-dihydrothiophene-1,1-dioxide, which is a solid and can be purified by recrystallization. google.com This intermediate is then brominated using NBS to yield 3-bromomethyl-2,5-dihydrothiophene-1,1-dioxide. vt.edugoogle.com Upon heating this monobrominated sulfone to around 170°C under reduced pressure, it undergoes a cheletropic elimination, releasing sulfur dioxide (SO₂) and forming the pure this compound. vt.edugoogle.comacs.org This synthesis route is often favored due to the high purity of the final product. google.com

| Precursor | Reaction | Product | Yield |

| 3-methyl-2,5-dihydrothiophene-1,1-dioxide | NBS, benzoyl peroxide, CCl₄, reflux | 3-bromomethyl-2,5-dihydrothiophene-1,1-dioxide | 35% google.com |

| 3-bromomethyl-2,5-dihydrothiophene-1,1-dioxide | Pyrolysis (170°C, reduced pressure) | This compound | High purity google.com |

Alternative and Emerging Synthetic Protocols

Research continues to explore new and improved methods for the synthesis of this compound and related substituted dienes.

Approaches from 2-(chloromethyl)-3-tosylpropene

An elegant and general method for preparing 2-alkyl substituted 1,3-dienes, including this compound, starts from 2-(chloromethyl)-3-tosylpropene. csic.es In this multi-step synthesis, the starting material is first reacted with n-butyllithium followed by treatment with iodomethyltrimethylsilane to produce a β-silyl sulfone intermediate. csic.es Subsequent nucleophilic substitution of the chlorine atom and a fluoride-promoted elimination of the tosyl and silyl (B83357) groups can lead to the desired diene structure. researchgate.net This methodology highlights the versatility of sulfone-based precursors in the construction of complex diene systems. csic.es

Electrochemical Carboxylation Precursor Methods

The electrochemical carboxylation of this compound serves as a method to synthesize valuable carboxylic acids, such as 3-methylenepent-4-enoic acid. In this context, this compound acts as the immediate precursor.

A notable synthesis of 3-methylenepent-4-enoic acid involves the in situ preparation and subsequent electrochemical carboxylation of this compound. The process commences with 2-bromomethyl-1,4-dibromo-but-2-ene, which, in the presence of zinc (Zn), is converted to this compound. This diene is then subjected to electrochemical carboxylation without isolation. csic.es This method highlights the role of this compound as a key intermediate that is readily functionalized upon its formation.

The general conditions for such electrochemical carboxylations of allylic halides often involve an undivided cell setup. Key components include a cathode (e.g., platinum or nickel foam) and a sacrificial anode (e.g., magnesium). researchgate.net The reaction is typically carried out in a solvent like dimethylformamide (DMF) with a supporting electrolyte such as a tetraalkylammonium salt. researchgate.netgoettingen-research-online.de

Table 1: Precursors for the Electrochemical Carboxylation to 3-Methylenepent-4-enoic Acid

| Precursor Compound | Reagents and Conditions for forming this compound | Subsequent Reaction |

| 2-Bromomethyl-1,4-dibromo-but-2-ene | Zinc (Zn), in situ preparation | Electrochemical Carboxylation |

Rearrangement of Oxido-butene Derivatives

An alternative synthetic route to this compound involves the rearrangement of an oxido-butene derivative. Specifically, 3-methyl-3,4-oxido-1-butene, an epoxide derived from isoprene, can be utilized as the starting material. csic.es

Table 2: Synthesis of this compound from an Oxido-butene Derivative

| Starting Material | Intermediate | Reagents and Conditions | Final Product |

| 3-Methyl-3,4-oxido-1-butene | 2-Hydroxymethyl-1,3-butadiene | 1. Lithium diisopropylamide (LDA) for rearrangement | This compound |

| 2. Brominating agent for conversion of alcohol to bromide |

Mechanistic Insights into Synthetic Transformations

The electrochemical carboxylation of allylic halides like this compound is a complex process involving electron transfer at an electrode surface. The generally accepted mechanism for the electrochemical carboxylation of an alkyl halide involves a two-step reduction. beilstein-journals.org

First, a single electron is transferred from the cathode to the alkyl halide (R-X). This results in the cleavage of the carbon-halogen bond, forming a reactive radical (R•) and a halide anion (X⁻). beilstein-journals.org

R-X + e⁻ → R• + X⁻

This radical intermediate then undergoes a second one-electron reduction. In the presence of carbon dioxide (CO₂), this reduction leads to the formation of a monocarboxylate anion. beilstein-journals.org

R• + e⁻ (in presence of CO₂) → R-CO₂⁻

Alternatively, two distinct pathways are considered for the carboxylation of conjugated dienes and related systems. jchemlett.com

Pathway A: Involves the initial reduction of CO₂ at the cathode to form a reactive CO₂•⁻ radical anion. This radical anion then attacks the organic substrate. jchemlett.com

Pathway B: The organic substrate itself is first reduced at the cathode to form a radical anion, which then reacts with CO₂. jchemlett.com

Both of these pathways can operate concurrently, and the predominant mechanism can be influenced by factors such as the specific substrate, the CO₂ pressure, and the material of the cathode. beilstein-journals.org In the case of this compound, the initial cleavage of the C-Br bond is the likely initiating step, followed by the subsequent reaction of the resulting allylic radical with CO₂ at the cathode surface to yield the carboxylate product. The stability of the allylic radical intermediate plays a significant role in the regioselectivity of the carboxylation reaction.

Reactivity and Mechanistic Investigations of 2 Bromomethyl Buta 1,3 Diene

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group in 2-(bromomethyl)buta-1,3-diene is an excellent leaving group, making the compound highly amenable to nucleophilic substitution (SN) reactions. This reactivity allows for the straightforward introduction of a wide variety of functional groups, rendering it a valuable precursor for more complex organic molecules.

A significant application of this compound in organic synthesis is the introduction of functional groups containing heteroatoms through nucleophilic substitution.

Ether derivatives of this compound can be synthesized by reacting it with alkoxides. For instance, 2-ethoxymethyl-1,3-butadiene is prepared by the dropwise addition of this compound to a sodium ethoxide solution at 0 °C, followed by stirring overnight at 40 °C. mdpi.com This reaction proceeds via a Williamson ether synthesis mechanism. After distillation under reduced pressure, the desired ether is obtained in a 63% yield. mdpi.com

Table 1: Synthesis of 2-ethoxymethyl-1,3-butadiene

| Reactants | Reagents/Solvents | Conditions | Product | Yield |

|---|

The reaction of this compound with various amines leads to the formation of aminomethyl-substituted butadienes. For example, 2-((N,N-dimethylamino)methyl)-1,3-butadiene is synthesized by the dropwise addition of this compound to a mixture of diethyl amine and ether at 0 °C, followed by overnight stirring at room temperature, yielding a colorless liquid product in 65% yield. mdpi.com Similarly, reactions with other dialkylamines produce the corresponding N,N-dialkylamino derivatives in good yields.

Table 2: Synthesis of Amine Derivatives

| Amine | Product | Yield |

|---|---|---|

| Dimethylamine (B145610) (40% aq. solution) | 2-((N,N-dimethylamino)methyl)-1,3-butadiene | 65% |

| Diethylamine (B46881) | 2-((N,N-diethylamino)methyl)-1,3-butadiene | 80% |

An alternative efficient method for preparing 2-aminomethyl-1,3-diene derivatives involves the reaction of imines with an organoindium reagent generated in situ. organic-chemistry.orgnih.gov

The introduction of a cyano group into the butadiene structure can be achieved through the reaction of this compound with a cyanide salt. The resulting 2-cyanomethyl-1,3-butadiene is a valuable monomer for the production of synthetic rubbers with enhanced oil and solvent resistance, as well as improved adhesive properties. mdpi.com

The reactivity of the allylic bromide in this compound extends to a range of other heteroatomic nucleophiles. While specific documented examples for each are varied, the general reactivity pattern suggests that reactions with hydroxide (B78521) would lead to the corresponding alcohol, various alkoxides would yield a family of ether derivatives, and azides would produce azidomethyl-substituted butadienes. The reaction with cyanides, as mentioned, gives the nitrile derivative. mdpi.com

While the focus is often on introducing heteroatoms, this compound can also participate in carbon-carbon bond-forming reactions. These reactions are crucial for extending the carbon skeleton and synthesizing more complex molecules. For instance, it can react with carbanions or organometallic reagents, though detailed mechanistic studies in this specific context are less commonly reported in readily available literature. However, the analogous compound, 1,4-dibromo-2-butene (B147587), is known to react with alkyl Grignard reagents in the presence of a copper(I) iodide catalyst to form SN2' products, which can then be dehydrohalogenated to yield 2-substituted 1,3-butadienes. nih.gov This suggests a potential pathway for carbon-carbon bond formation involving the allylic system of this compound.

Carbon-Carbon Bond Forming Reactions

Alkylation and Cross-Coupling Reactions

This compound serves as a versatile precursor for the synthesis of various functionalized 1,3-dienes through alkylation reactions. The presence of the reactive allylic bromide allows for nucleophilic substitution, enabling the introduction of a wide range of functional groups at the C5 position. Research has demonstrated that this compound readily reacts with nucleophiles such as amines and alkoxides.

For instance, substitution reactions with dialkylamines, such as dimethylamine, diethylamine, and di-n-propylamine, have been successfully employed to synthesize the corresponding 2-[(N,N-dialkylamino)methyl]-1,3-butadienes. researchgate.netmdpi.com Similarly, reaction with sodium ethoxide in a tetrahydrofuran (B95107) (THF) solvent yields 2-ethoxymethyl-1,3-butadiene. mdpi.com These reactions are typically performed under mild conditions and result in good yields of the desired functionalized dienes, which are valuable monomers for specialty polymers. mdpi.com

The following table summarizes representative alkylation reactions of this compound.

| Nucleophile | Reagent | Solvent | Product | Yield (%) | Reference |

| Dimethylamine | 40% aq. solution | - | 2-((N,N-dimethylamino)methyl)-1,3-butadiene | 65 | mdpi.com |

| Diethylamine | Diethylamine | - | 2-((N,N-diethylamino)methyl)-1,3-butadiene | 80 | mdpi.com |

| Di-n-propylamine | Di-n-propylamine | - | 2-((N,N-di-n-propylamino)methyl)-1,3-butadiene | 80 | mdpi.com |

| Ethoxide | Sodium ethoxide | Dry THF | 2-ethoxymethyl-1,3-butadiene | 63 | mdpi.com |

While direct cross-coupling studies on this compound are not extensively detailed, the reactivity of similar bromo-diene systems in transition metal-catalyzed reactions is well-established. For example, related 2-bromo-1,3-butadiene (B159164) systems effectively undergo tandem Diels-Alder/cross-coupling sequences, participating in Stille and Suzuki reactions after the initial cycloaddition. researchgate.net This suggests that the vinyl bromide moiety is a viable handle for such transformations. The allylic nature of the bromomethyl group in this compound also indicates its potential suitability for various cross-coupling reactions, which are fundamental in constructing complex organic molecules. nih.gov

Utilization in Grignard Reagent Mediated Syntheses

Grignard reagents are powerful tools in organic synthesis for forming new carbon-carbon bonds. wikipedia.orgsigmaaldrich.com They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent. sigmaaldrich.comyoutube.com The formation of a Grignard reagent from this compound would theoretically produce (2-(1,3-butadienyl)methyl)magnesium bromide. This reagent would possess a nucleophilic carbon center, enabling it to react with various electrophiles such as aldehydes, ketones, esters, and epoxides to form a range of alcohols and other functionalized molecules. masterorganicchemistry.commasterorganicchemistry.comlumenlearning.com

However, the synthesis and use of a Grignard reagent from this compound presents significant challenges. The molecule contains multiple reactive sites: the allylic bromide and the conjugated diene system. This can lead to side reactions such as self-condensation (dimerization) or polymerization upon attempted Grignard formation.

Despite these challenges, related Grignard reagents have been successfully synthesized and utilized. For example, 2-(1,3-butadienyl)magnesium chloride, an isomer of the target Grignard reagent, has been used to study regioselectivity in reactions with carbonyl compounds and epoxides. mdpi.com Furthermore, alkyl Grignard reagents have been used in copper-catalyzed reactions with compounds like 1,4-dibromo-2-butene in SN2′ substitution reactions to generate precursors for 2-substituted 1,3-dienes. nih.gov These examples highlight the synthetic utility of diene-containing organomagnesium compounds, suggesting that under carefully controlled conditions, this compound could potentially be employed in Grignard-mediated syntheses.

Diels-Alder Cycloaddition Reactions

Role as a Conjugated Diene in [4+2] Cycloadditions

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings. wikipedia.orgmasterorganicchemistry.com The reaction occurs between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system). wikipedia.orglibretexts.org this compound possesses the requisite conjugated diene system and is therefore an active participant in Diels-Alder reactions. For the reaction to occur, the diene must be able to adopt an s-cis conformation, which allows the terminal carbons of the diene to bond simultaneously with the dienophile. wikipedia.orglibretexts.org

The reactivity of this compound as a diene is evidenced by the formation of Diels-Alder dimers as side products during the polymerization of its derivatives. researchgate.net More direct investigations involving the closely related 2-bromo-1,3-butadienes demonstrate their effectiveness as substrates in intermolecular cycloadditions with activated dienophiles. researchgate.net These reactions often proceed in high yield, and the presence of the bromine substituent can serve as a directing group and a functional handle for subsequent transformations. researchgate.net The bromomethyl group on this compound acts as a substituent that modifies the electronic properties of the diene and becomes an integral part of the resulting cyclohexene (B86901) adduct, offering a site for further synthetic elaboration.

Investigations into Regioselectivity and Stereoselectivity of Adduct Formation

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the possibility of forming different constitutional isomers, or regioisomers, arises. youtube.comyoutube.commasterorganicchemistry.com The regiochemical outcome of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. For a 2-substituted diene like this compound, the substituent can influence the orbital coefficients of the highest occupied molecular orbital (HOMO). While the bromomethyl group is electron-withdrawing by induction, its effect on the regioselectivity is generally predicted by established models of Diels-Alder reactions. Typically, 2-substituted dienes favor the formation of the "para" or 1,4-adduct when reacted with a dienophile bearing an electron-withdrawing group. masterorganicchemistry.com

Stereoselectivity in the Diels-Alder reaction refers to the specific three-dimensional arrangement of the atoms in the product. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com Furthermore, when cyclic products are formed, there is often a preference for the endo adduct over the exo adduct. This preference, known as the Alder-endo rule, is attributed to secondary orbital interactions between the substituent on the dienophile and the developing π-bond in the diene at the transition state. Studies on similar 2-bromo-1,3-diene systems have shown good to excellent endo diastereoselectivity, particularly when the reaction is catalyzed by a Lewis acid. researchgate.net

Synthesis of Diverse Cyclic Structures and Polycycles

The primary products of the Diels-Alder reaction involving this compound are substituted cyclohexenes. wikipedia.orgmasterorganicchemistry.com The inherent versatility of this reaction allows for the synthesis of a vast array of cyclic structures by simply varying the dienophile. The resulting cycloadduct, 4-(bromomethyl)-4-methylcyclohex-1-ene or a related isomer depending on the dienophile, is a valuable synthetic intermediate.

The key feature of these adducts is the preservation of the bromomethyl group, which serves as a versatile functional handle for post-cycloaddition modifications. This allows for the elaboration of the initial cyclic structure into more complex molecules. For example, the bromine atom can be displaced by various nucleophiles or participate in cross-coupling reactions to build more intricate frameworks.

Furthermore, this compound can be utilized in the synthesis of polycyclic systems. This can be achieved through intramolecular Diels-Alder reactions, where the dienophile is tethered to the diene molecule, or through sequential Diels-Alder reactions. The tandem Diels-Alder/cross-coupling sequences demonstrated with related 2-bromo-1,3-butadienes provide a clear pathway from simple dienes to highly substituted and complex cyclic and polycyclic structures. researchgate.net

Polymerization and Copolymerization Processes

Conjugated dienes are fundamental monomers in the production of synthetic rubbers and other elastomeric materials. semanticscholar.orglibretexts.org this compound, as a functionalized butadiene derivative, is a candidate for polymerization and copolymerization processes to create polymers with tailored properties. The incorporation of functional groups into polydiene backbones is a key strategy for improving properties such as thermal stability, solvent resistance, and adhesion. mdpi.com

Research on the derivatives of this compound has provided insight into its polymerization behavior. A study on the bulk free-radical polymerization of 2-[(N,N-dialkylamino)methyl]-1,3-butadienes, synthesized directly from this compound, showed that the resulting polymers predominantly featured a 1,4-microstructure when initiated with 2,2′-azobisisobutyronitrile (AIBN) at 75 °C. researchgate.net Increasing the polymerization temperature led to a higher proportion of the 3,4-microstructure. researchgate.net The microstructure, in turn, influences the material's properties, such as the glass-transition temperature (Tg). researchgate.net

The following table details the effect of temperature on the polymer microstructure for a derivative of this compound.

| Initiator | Temperature (°C) | Predominant Microstructure | Reference |

| 2,2′-azobisisobutyronitrile | 75 | 1,4 | researchgate.net |

| t-butylperacetate | 100 | Increased 3,4 | researchgate.net |

| t-butylhydroperoxide | 125 | Increased 3,4 | researchgate.net |

This compound can also be used as a comonomer in copolymerization reactions with other dienes, such as 1,3-butadiene (B125203) or isoprene (B109036), or with vinyl monomers like styrene. nih.govrsc.orgnih.gov The incorporation of this functional monomer into a polymer chain introduces a reactive pendant bromomethyl group. This group can be used for post-polymerization modification, such as cross-linking to enhance the mechanical properties of the rubber or for grafting other polymer chains to create novel materials. The ability to control monomer incorporation and distribution is crucial for developing advanced polymeric materials. mdpi.com

Impact of Molecular Structure on Polymer Properties

Without specific experimental data, creating detailed research findings, data tables, and a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible. Proceeding would require speculation beyond the scope of existing, verifiable research. Further investigation into primary scientific literature would be necessary to determine if such studies have been conducted.

Applications in Advanced Organic Synthesis Research

Precursor for Complex Molecular Architectures

The dual functionality of 2-(bromomethyl)buta-1,3-diene enables its use as a starting point for synthesizing complex organic molecules. The conjugated diene is ideal for Diels-Alder reactions, while the bromomethyl group readily undergoes nucleophilic substitution, providing a site for introducing diverse functional groups.

This diene serves as a key intermediate in the synthesis of various biologically active compounds, particularly in the realm of terpenes and isoprenoids. csic.esmdpi.com Its structure is effectively an "isoprene synthon," a five-carbon building block used for constructing larger, more complex natural products. csic.esnih.gov

A significant application of this compound is in the synthesis of the bark beetle pheromones Ipsenol (B191551) and Ipsdienol (B1210497). csic.esnih.gov These compounds are crucial for managing insect populations that pose a threat to conifer forests. csic.es

Early syntheses demonstrated that the organometallic reagent derived from this compound could effectively couple with aldehydes to form the backbones of these pheromones. Specifically, the reaction of the diene with zinc, followed by treatment with an appropriate aldehyde (isovaleraldehyde for Ipsenol or 3-methyl-2-butenal (B57294) for Ipsdienol), yields the target natural products. csic.esscielo.br Interestingly, attempts to use the corresponding Grignard or lithium reagents were unsuccessful, highlighting the unique utility of the organozinc intermediate in this context. csic.es More recent methods have also explored indium-mediated coupling, which can proceed efficiently even with a mixture of the diene and its vinylic isomers. scielo.brresearchgate.net

The following table summarizes key synthetic approaches to Ipsenol and Ipsdienol using this compound.

| Target Product | Reagents | Key Intermediate | Reported Yield |

| Ipsenol | 1. This compound, Zn 2. Isovaleraldehyde | Organozinc species | 52% scielo.br |

| Ipsdienol | 1. This compound, Zn 2. 3-Methyl-2-butenal | Organozinc species | 65% csic.es |

| (±)-Ipsenol | 1. This compound, In 2. Isovaleraldehyde | Organoindium species | Good yields scielo.br |

Beyond its use in linear natural product synthesis, this compound is instrumental in building cyclic structures. Its conjugated diene system makes it an excellent participant in Diels-Alder reactions, a powerful method for forming six-membered rings. This reactivity is exploited to create complex carbocyclic and heterocyclic frameworks that are central to many pharmaceutical agents and other advanced organic molecules.

Furthermore, the compound can function as a synthon for a 2,2'-biallyl zwitterion. acs.orgacs.org This reactivity allows for tandem annulation processes, providing a sophisticated method for constructing ring systems, particularly 1,2-dimethylenecyclohexanes. acs.orgacs.org

Functional Monomer for Materials Science Research

The reactivity of this compound also extends into materials science, where it serves as a functional monomer for creating advanced polymers. mdpi.com The ability to introduce specific chemical functionalities into a polymer backbone allows for the precise tuning of its properties.

By acting as a comonomer, this compound can be used to produce specialty polymers with tailored characteristics. For instance, it can undergo Diels-Alder reactions with bismaleimides to produce high-performance polyimides. These materials are known for their exceptional thermal stability and mechanical strength, making them suitable for applications in the aerospace and electronics industries. The introduction of rigid groups, such as adamantane, into polymer structures is a known strategy for improving thermal and mechanical properties, a principle that can be applied by designing functional dienes derived from this brominated precursor. mdpi.com

A key application in materials science is the use of this compound as a precursor for functionalized monomers in the production of synthetic rubbers. mdpi.com The bromomethyl group is a convenient handle for introducing various functionalities via nucleophilic substitution. mdpi.com These functionalized dienes can then be polymerized to create elastomers with enhanced properties. mdpi.com

For example, converting the bromomethyl group to a nitrile or an amine group before polymerization can significantly alter the final rubber's characteristics. mdpi.com

The table below illustrates how this compound is a precursor to various functional monomers and the resulting properties imparted to elastomers.

| Functional Monomer Derived from this compound | Introduced Functional Group | Resulting Elastomer Property |

| 2-Cyanomethyl-1,3-butadiene | Cyano (-CN) | Excellent oil and solvent resistance, improved adhesive properties. mdpi.com |

| 2-((N,N-Dimethylamino)methyl)-1,3-butadiene | Amine (-N(CH₃)₂) | Chemical and structural versatility. mdpi.com |

| 2-((N,N-Diethylamino)methyl)-1,3-butadiene | Amine (-N(CH₂CH₃)₂) | Chemical and structural versatility. mdpi.com |

This approach allows for the engineering of functionalized elastomers and rubbers that are tailored for specific, demanding applications where properties like chemical resistance, adhesion, and thermal stability are critical. mdpi.com

Research into Precursors for Advanced Structural and Performance Materials

This compound serves as a critical precursor in the synthesis of functionalized monomers essential for producing advanced polymers and synthetic rubbers. Its unique structure, featuring a conjugated diene system and a reactive bromomethyl group, allows for its use in various polymerization reactions to create materials with tailored properties.

The primary application in materials science is its role as a starting material for functionalized 1,3-butadienes. The bromomethyl group can undergo nucleophilic substitution, enabling the introduction of various functional groups. For instance, reacting this compound with sodium ethoxide yields 2-ethoxymethyl-1,3-butadiene. mdpi.com Similarly, reaction with amines like dimethylamine (B145610) or diethylamine (B46881) produces N,N-dialkylamino-methyl substituted butadienes. mdpi.com These functionalized dienes are then polymerized to create synthetic rubbers with enhanced characteristics. For example, the incorporation of a cyano group, by first converting the bromomethyl group, can lead to synthetic rubbers with excellent oil and solvent resistance. mdpi.com

Furthermore, the conjugated diene structure of this compound allows it to participate in Diels-Alder reactions. This is exploited in the synthesis of polyimides, which are known for their high thermal stability and mechanical strength, making them suitable for applications in the aerospace and electronics industries.

Table 1: Polymers Derived from this compound Precursors

| Polymer Type | Precursor Synthesis Method | Key Characteristics | Applications |

| Functionalized Synthetic Rubbers | Nucleophilic substitution on the bromomethyl group followed by polymerization of the resulting functionalized diene. mdpi.com | Flexible, durable, enhanced oil and solvent resistance. mdpi.com | Tires, toughened plastics, seals, gaskets. |

| Polyimides | Diels-Alder reaction between a diene derived from this compound and a bismaleimide. | High thermal stability, high mechanical strength. | Aerospace components, electronics. |

Detailed Research Findings: Research has demonstrated specific synthetic routes starting from this compound to create monomers for high-performance materials. A common method involves the initial synthesis of this compound from the bromination of isoprene (B109036), followed by dehydrobromination. mdpi.com This intermediate is then used to synthesize a variety of functionalized dienes. For example, 2-ethoxymethyl-1,3-butadiene is obtained in a 63% yield by reacting this compound with a sodium ethoxide solution. mdpi.com The synthesis of 2-((N,N-diethylamino)methyl)-1,3-butadiene and 2-((N,N-di-n-propylamino)methyl)-1,3-butadiene has been achieved with yields up to 80% through similar reactions with the corresponding amines. mdpi.com These findings highlight the compound's utility as a versatile platform for creating a diverse range of monomers for advanced material applications.

Intermediate in Agrochemicals Research

In the field of agrochemical research, this compound is a key intermediate in the synthesis of insect pheromones, which are used for pest management. Specifically, it is a precursor to ipsenol and ipsdienol, the aggregation pheromones of bark beetles from the genus Ips. csic.es These beetles are significant pests that cause extensive damage to conifer forests. csic.es

The synthesis of these pheromones involves reacting this compound with an appropriate organometallic reagent and an aldehyde. In one established method, the compound is treated with zinc, which forms an organozinc intermediate in situ. This intermediate then reacts with an aldehyde to form the target pheromone. csic.es For the synthesis of ipsdienol, the organozinc reagent derived from this compound is reacted with 3-methyl-2-butenal, achieving a 65% yield. csic.es A similar pathway is used to synthesize ipsenol by reacting the intermediate with 3-methylbutanal (B7770604). csic.es The use of zinc was found to be crucial for the success of this coupling reaction, as the corresponding Grignard or organolithium reagents were ineffective. csic.es

Table 2: Agrochemicals Synthesized from this compound

| Agrochemical Compound | Synthesis Reactants | Function | Target Pest |

| Ipsenol | This compound, Zinc, 3-methylbutanal csic.es | Aggregation Pheromone | Bark Beetles (Ips genus) csic.es |

| Ipsdienol | This compound, Zinc, 3-methyl-2-butenal csic.es | Aggregation Pheromone | Bark Beetles (Ips genus) csic.es |

Detailed Research Findings: A comprehensive review of the synthesis of ipsenol and ipsdienol highlights the importance of this compound as a building block. csic.es Early synthetic routes reported the formation of racemic ipsenol and ipsdienol from 1,4-dibromo-2-(bromomethyl)but-2-ene, which generates this compound as a reactive intermediate in the presence of zinc. csic.es This in-situ generation and subsequent reaction provided the final pheromone products. csic.es The development of reliable methods to synthesize this compound itself, such as the reaction of 3-methyl-2,5-dihydrothiophene with N-bromosuccinimide (NBS) followed by pyrolysis, has been a significant focus, as it provides a stable source of the diene for these agrochemical syntheses. csic.es

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-(bromomethyl)buta-1,3-diene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the entire molecular framework.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the vinyl protons of the diene system and the aliphatic protons of the bromomethyl group.

The key proton environments are:

The two geminal protons on carbon C1 (=CH₂)

The single proton on carbon C3 (=CH-)

The two equivalent protons on the bromomethyl group (-CH₂Br) attached to C2.

General chemical shift regions reported for these protons are in the range of δ 5.2–6.0 ppm for the vinyl protons and δ 3.5–4.0 ppm for the bromomethyl group. More specific research indicates vinyl proton signals between δ 5.45–5.67 ppm and the bromomethyl group protons between δ 3.22–3.44 ppm. The integration of these signals would correspond to a 5:2 ratio for the vinyl to bromomethyl protons, respectively. The complex splitting patterns (multiplicity) of the vinyl protons arise from geminal (between protons on the same carbon) and vicinal (between protons on adjacent carbons) coupling.

Interactive Data Table: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Group | Number of Protons | Typical Chemical Shift (δ) ppm | Expected Multiplicity |

| Vinyl (-C=CH₂) | 2 | 5.20 - 5.70 | Multiplet (m) |

| Vinyl (-C=CH-) | 1 | 5.45 - 6.00 | Multiplet (m) |

| Bromomethyl (-CH₂Br) | 2 | 3.22 - 4.00 | Singlet (s) or narrow multiplet |

Carbon-13 (¹³C) NMR spectroscopy is used to characterize the carbon backbone of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five carbon atoms in the structure.

The expected chemical shift regions are:

C1 and C3: The sp² hybridized carbons of the vinyl groups (=CH₂ and =CH-) are expected to resonate in the downfield region, typically between 115-140 ppm.

C2 and C4: The quaternary sp² carbons (C=C) will also appear in the alkene region, with C2 being further downfield due to the substituent effect.

C5: The sp³ hybridized carbon of the bromomethyl group (-CH₂Br) will appear in the upfield region, typically between 30-40 ppm, influenced by the electronegative bromine atom.

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Hybridization | Typical Chemical Shift (δ) ppm | Notes |

| C1 (=CH₂) | sp² | 115 - 125 | Attached to two protons. |

| C2 (>C=) | sp² | 135 - 145 | Quaternary, attached to the bromomethyl group. |

| C3 (=CH-) | sp² | 120 - 135 | Attached to one proton. |

| C4 (=CH₂) | sp² | 115 - 125 | Part of the terminal vinyl group. |

| C5 (-CH₂Br) | sp³ | 30 - 40 | Attached to the electronegative bromine atom. |

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. For this compound, COSY spectra would show correlations between the vinyl protons on C3 and C4, as well as between the vinyl protons on C3 and C1, establishing the connectivity of the diene backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). HSQC is invaluable for assigning carbon signals based on their known proton assignments. It would show cross-peaks connecting the C1 protons to the C1 carbon, the C3 proton to the C3 carbon, the C4 protons to the C4 carbon, and the C5 (bromomethyl) protons to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. HMBC is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected from the bromomethyl protons (H5) to the quaternary carbon C2 and the vinyl carbon C3.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most significant peaks in the IR spectrum include:

C-H stretching (sp²): Absorptions for the vinyl C-H bonds typically appear just above 3000 cm⁻¹.

C-H stretching (sp³): Absorptions for the bromomethyl C-H bonds appear just below 3000 cm⁻¹.

Conjugated C=C stretching: The presence of the conjugated diene system gives rise to one or two strong absorption bands in the region of 1600-1650 cm⁻¹. The conjugation tends to lower the frequency compared to an isolated C=C bond.

C-Br stretching: A characteristic absorption for the carbon-bromine bond is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Vinyl (=C-H) | 3010 - 3100 | Medium |

| C-H Stretch | Alkyl (-C-H) | 2850 - 2960 | Medium |

| C=C Stretch | Conjugated Diene | 1600 - 1650 | Strong |

| C-H Bend | Vinyl (=CH₂) | ~910 and ~990 | Strong |

| C-Br Stretch | Alkyl Halide | 500 - 600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound, the mass spectrum exhibits a characteristic molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion appears as a pair of peaks (M⁺ and M+2) of roughly equal intensity, separated by two mass units. The monoisotopic mass of the compound is 145.97311 Da. uni.lu

The fragmentation of the molecular ion under electron impact (EI) conditions can provide further structural proof. A primary and significant fragmentation pathway is the loss of a bromine radical (•Br) to form a stable, resonance-delocalized C₅H₇⁺ cation.

Interactive Data Table: Predicted m/z Peaks in Mass Spectrometry of this compound

| Ion/Fragment | Formula | Predicted m/z | Notes |

| [M]⁺ | [C₅H₇⁷⁹Br]⁺ | ~146 | Molecular ion with the ⁷⁹Br isotope. |

| [M+2]⁺ | [C₅H₇⁸¹Br]⁺ | ~148 | Molecular ion with the ⁸¹Br isotope, roughly equal in intensity to M⁺. |

| [M-Br]⁺ | [C₅H₇]⁺ | ~67 | Loss of a bromine radical, often a prominent peak due to cation stability. |

| [M+H]⁺ | [C₅H₈Br]⁺ | ~147 | Protonated molecule, common in soft ionization techniques (e.g., ESI, CI). |

| [M+Na]⁺ | [C₅H₇BrNa]⁺ | ~169 | Sodium adduct, often observed in ESI-MS. |

Other Spectroscopic Techniques Utilized in Research

In addition to the primary methods, other spectroscopic techniques can be used for further characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to its conjugated π-electron system, this compound absorbs light in the ultraviolet region. The π → π* electronic transition of the conjugated diene results in a characteristic maximum absorption wavelength (λmax). For conjugated dienes like this, the λmax is typically found in the 220–260 nm range. This is at a longer wavelength compared to non-conjugated dienes, and the measurement can be useful for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic distribution and energy levels within a molecule. These calculations can elucidate the nature of chemical bonds, predict molecular geometry, and explain the molecule's reactivity patterns.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in computational quantum chemistry. wikipedia.orgcecam.org Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. cecam.org DFT, on the other hand, utilizes the electron density to determine the properties of a many-electron system. wikipedia.org

For molecules like 2-(bromomethyl)buta-1,3-diene, DFT methods, such as B3LYP, are often employed to optimize the molecular geometry and calculate electronic properties. nih.govresearchgate.net These calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO gap is a crucial parameter, as it relates to the molecule's electronic excitability and chemical reactivity.

Computational studies on related substituted butadienes have demonstrated that the nature and position of substituents significantly influence the electronic structure. acs.orgresearchgate.net In this compound, the bromine atom, being highly electronegative, is expected to have a considerable impact on the electron density distribution within the conjugated diene system.

A variety of basis sets, such as 3-21G, 6-31G(d,p), and cc-pVDZ, can be used in these calculations to approximate the molecular orbitals. nih.govresearchgate.net The choice of method and basis set is a trade-off between computational cost and accuracy. For instance, geometry optimizations might initially be performed with a smaller basis set and then refined with a larger one. nih.gov

The following table summarizes typical parameters that can be obtained from ab initio and DFT calculations for a molecule like this compound.

| Calculated Property | Significance |

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Relates to the ability to donate an electron. |

| LUMO Energy | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates electronic stability and reactivity. |

| Mulliken Atomic Charges | Describes the partial charges on each atom. |

| Dipole Moment | Indicates the overall polarity of the molecule. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, which are the high-energy structures that connect reactants and products. mit.edu Understanding the structure and energy of transition states is key to predicting reaction rates and mechanisms.

For this compound, computational modeling can be used to investigate various reactions, such as nucleophilic substitutions at the bromomethyl group and Diels-Alder cycloadditions involving the diene system. DFT calculations can be employed to locate the transition state structures for these reactions and calculate their activation energies.

Recent advancements have seen the application of machine learning models to accelerate the discovery of transition state structures, a process that can be computationally expensive with traditional quantum chemistry methods. mit.edu These models are trained on large datasets of known reactions and can predict transition state geometries with significantly reduced computational time. mit.edu

The following table outlines the types of information that can be gained from computational modeling of reaction mechanisms for this compound.

| Information from Modeling | Relevance to Reactivity |

| Transition State Geometry | Reveals the structural changes during the reaction. |

| Activation Energy (Ea) | Determines the rate of the reaction. |

| Reaction Energy (ΔE) | Indicates whether the reaction is exothermic or endothermic. |

| Intrinsic Reaction Coordinate (IRC) | Confirms that the transition state connects reactants and products. |

Prediction and Analysis of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are highly valuable for interpreting experimental spectra and confirming the structure of synthesized compounds.

Time-dependent DFT (TD-DFT) is a common method used to calculate electronic absorption spectra (UV-Vis). nih.gov By calculating the energies and oscillator strengths of electronic transitions, one can predict the absorption maxima (λmax). For conjugated systems like this compound, the π-π* transitions of the diene are of particular interest.

The vibrational frequencies and their corresponding IR intensities can be calculated using DFT. These computed frequencies are often scaled by an empirical factor to better match experimental data. researchgate.net This analysis helps in assigning the observed IR absorption bands to specific vibrational modes of the molecule.

NMR chemical shifts can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to aid in the structural elucidation of this compound and its derivatives. acs.org

The following table shows the types of spectroscopic data that can be computationally predicted.

| Spectroscopic Property | Computational Method | Application |

| UV-Vis Absorption Maxima (λmax) | TD-DFT | Predicts electronic transitions. |

| Vibrational Frequencies (IR) | DFT | Assigns IR bands to molecular vibrations. |

| NMR Chemical Shifts (¹H, ¹³C) | GIAO-DFT | Aids in structural assignment. |

| Mass Spectrometry Fragmentation | - | Predicted collision cross section values can be calculated. uni.lu |

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to understand how the molecular structure of a compound influences its chemical reactivity. For this compound, this involves examining how the interplay between the bromomethyl group and the conjugated diene system dictates its chemical behavior.

Computational studies can quantify various electronic and steric parameters that govern reactivity. For example, the calculated electrostatic potential surface can reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

The reactivity of the conjugated diene system in Diels-Alder reactions can be analyzed by examining the energies of the frontier molecular orbitals (HOMO and LUMO) of the diene and the dienophile. researchgate.net The stereoselectivity and regioselectivity of these reactions can also be rationalized through computational modeling of the transition states. core.ac.uk

Furthermore, the reactivity of the bromomethyl group in nucleophilic substitution reactions is influenced by the stability of the resulting carbocation intermediate. Computational methods can be used to assess the stability of this intermediate and predict the facility of substitution reactions. The synthesis of related compounds, such as 2-cyanomethyl-1,3-butadiene from 2-bromomethyl-1,3-butadiene, highlights the utility of this reactive site. researchgate.net

The following table summarizes key aspects of structure-reactivity relationships that can be investigated computationally.

| Aspect of Reactivity | Computational Approach |

| Site of Electrophilic/Nucleophilic Attack | Analysis of Electrostatic Potential Surface |

| Diels-Alder Reactivity | Frontier Molecular Orbital (FMO) Theory |

| Nucleophilic Substitution Reactivity | Calculation of Intermediate and Transition State Stabilities |

| Influence of Substituents | Comparative studies with substituted analogues |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Transformations for 2-(bromomethyl)buta-1,3-diene

The development of novel catalytic transformations for this compound is a key area of future research. While it is already used as a precursor for various functionalized dienes, the application of modern catalytic methods promises to unlock more efficient and selective synthetic routes. mdpi.com Homogeneous catalysis, in particular, offers significant potential for transforming 1,3-dienes into valuable chemicals. researchgate.netrsc.org

Future research is likely to focus on adapting well-established palladium-catalyzed reactions to this compound. These could include:

Telomerization: This reaction involves the dimerization of the diene with the simultaneous addition of a nucleophile, a process used to produce chemicals like 1-octene (B94956) and 1-octanol (B28484) from 1,3-butadiene (B125203). researchgate.net Applying this to this compound could generate complex, functionalized C8 backbones.

Carbonylation: The direct introduction of carbonyl, carboxyl, or ester groups onto the diene skeleton is another promising avenue. researchgate.net This would provide direct access to a range of functionalized monomers and synthetic intermediates.

Cross-Coupling Reactions: Modern methods like Suzuki and Stille couplings, which are used for the stereoselective construction of substituted dienes, could be employed. nih.gov The bromomethyl group could serve as a reactive handle for sequential coupling reactions, allowing for the construction of complex molecular architectures. For instance, a Suzuki coupling could be used to form an aryl-substituted diene, followed by a separate catalytic reaction involving the bromomethyl moiety.

Furthermore, the development of catalysts for the redox-neutral allylic alkylation of pronucleophiles with unactivated enynes to form 1,3-dienes represents a highly atom-economical approach that could be adapted for this compound. mdpi.com Copper-catalyzed additions, similar to those used with 1,4-dibromo-2-butene (B147587), could also provide novel pathways for selective functionalization. nih.gov

Asymmetric Synthesis Applications

The chiral structure of many complex molecules necessitates the use of asymmetric synthesis, and this compound is a promising substrate for such transformations. The diene functionality is a classic participant in stereocontrolled reactions, most notably the Diels-Alder reaction, which can create up to four stereocenters in a single step. mdpi.com

Future directions in this area include:

Catalytic Asymmetric Diels-Alder Reactions: The development of chiral Lewis acid catalysts to control the facial selectivity of cycloadditions involving this compound is a primary goal. The resulting cyclic adducts, containing a reactive bromomethyl handle, would be versatile intermediates for the synthesis of natural products and pharmaceuticals.

Asymmetric Hydrofunctionalization: Catalytic methods that add a hydrogen and a functional group across the diene system with high enantioselectivity are an active area of research for simple dienes and could be extended to this functionalized variant. nih.gov

Enantioselective Allylic Substitution: The allylic bromide functionality could be targeted in transition-metal-catalyzed asymmetric allylic alkylation (AAA) reactions, creating a chiral center adjacent to the diene.

Research into the homoallenylboration of aldehydes using chiral phosphoric acid catalysts has already demonstrated the successful asymmetric synthesis of 1,3-butadienyl-2-carbinols. nih.gov This highlights the potential for creating optically active alcohols from diene precursors, a strategy that could be adapted for derivatives of this compound. nih.gov

Exploration of New Functionalization Strategies

The presence of the highly reactive bromomethyl group makes this compound an excellent starting point for a wide array of functionalization strategies. Current methods have successfully used it to synthesize dienes with appended cyanomethyl, ethoxymethyl, and various aminomethyl groups via nucleophilic substitution reactions. mdpi.com

| Starting Material | Reagent(s) | Functionalized Product |

| This compound | Sodium cyanide, tetrabutylammonium (B224687) chloride | 2-cyanomethyl-1,3-butadiene mdpi.comresearchgate.net |

| This compound | Sodium ethoxide | 2-ethoxymethyl-1,3-butadiene mdpi.com |

| This compound | Dimethylamine (B145610) | 2-((N,N-dimethylamino)methyl)-1,3-butadiene mdpi.com |

| This compound | Diethylamine (B46881) | 2-((N,N-diethylamino)methyl)-1,3-butadiene mdpi.com |

Future research will likely expand this repertoire significantly. The exploration of C-H functionalization, a technique that allows for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds, is a particularly exciting frontier. nih.govmdpi.com Applying this to the diene backbone could enable the introduction of functional groups at positions not accessible through traditional methods.

Furthermore, difunctionalization reactions, where two functional groups are added across the diene system in a single step, represent an efficient way to rapidly increase molecular complexity. nih.gov The development of new catalytic systems will be crucial for controlling the regioselectivity and stereoselectivity of these transformations.

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future efforts concerning this compound will focus on improving the sustainability of its synthesis and subsequent transformations. mdpi.com The current synthesis often starts from isoprene (B109036) and bromine, which raises concerns about the use of hazardous reagents and atom economy. mdpi.com

Key areas for future green chemistry research include:

Alternative Starting Materials: Investigating routes from bio-based feedstocks is a primary goal. The successful catalytic conversion of ethanol (B145695) to 1,3-butadiene provides a blueprint for how renewable resources can be used to generate the basic diene scaffold. nih.gov

Greener Solvents and Catalysts: Replacing traditional organic solvents with greener alternatives like water or ionic liquids, or developing solvent-free reaction conditions, will reduce environmental impact. mdpi.comjcchems.com The use of micellar reaction conditions for palladium-catalyzed cross-coupling of allenes is one such promising approach. mdpi.com

Biocatalysis: Employing enzymes as catalysts can offer high selectivity under mild reaction conditions, reducing energy consumption and waste generation. mdpi.com

Atom Economy: Designing reactions that incorporate a maximum number of atoms from the reactants into the final product is a core principle of green chemistry. mdpi.com Catalytic, redox-neutral processes are particularly attractive in this regard. mdpi.com

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and convergence. mdpi.com The dual reactivity of this compound makes it an ideal candidate for integration into such sequences.

A hypothetical MCR could involve an initial Diels-Alder reaction of the diene with a dienophile. The resulting cycloadduct, which still contains the reactive allylic bromide, could then undergo an in situ reaction with another nucleophile, all in a single pot. This would rapidly build molecular complexity.

Recent research has demonstrated the use of a multi-component strategy to synthesize a buta-1,3-diene-linked covalent organic framework (COF), showcasing how diene motifs can be incorporated into complex materials through convergent processes. researchgate.net Isocyanide-based MCRs, such as the Ugi or Passerini reactions, are powerful tools for creating diverse molecular scaffolds. mdpi.com Future work could explore tethering one of the MCR components to the this compound backbone, leading to novel heterocyclic structures. The development of such sequences would represent a significant step forward in the efficient synthesis of complex, functional molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(bromomethyl)buta-1,3-diene in laboratory settings?

- Methodology : The compound is typically synthesized via bromination of a pre-functionalized diene precursor. For example, selective bromination at the methyl position of 2-methylbuta-1,3-diene can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis (e.g., AlCl₃). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-bromination or rearrangement .

- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent side reactions. Monitor reaction progress via TLC or GC-MS to ensure intermediate stability .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., vinyl protons at δ 5.2–6.0 ppm, bromomethyl group at δ 3.5–4.0 ppm).

- IR Spectroscopy : Confirm C-Br stretches (~500–600 cm⁻¹) and conjugated diene absorption (~1600 cm⁻¹).

- Mass Spectrometry : Look for molecular ion clusters (M⁺ and M+2 due to bromine isotopes) .

Advanced Research Questions

Q. How can researchers minimize elimination byproducts during nucleophilic substitution reactions involving this compound?

- Mechanistic Insight : The bromomethyl group is prone to elimination under basic conditions, forming conjugated dienes. To suppress this:

- Use bulky, non-nucleophilic bases (e.g., DBU) to reduce dehydrohalogenation.

- Lower reaction temperatures (0–25°C) and employ polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .

- Case Study : In Suzuki-Miyaura coupling, Pd(PPh₃)₄ catalysis at 60°C in THF achieved 85% yield without elimination .

Q. How do solvent polarity and catalyst choice influence the regioselectivity of hydroboration reactions with this compound?

- Regioselective Control :

- Non-polar solvents (hexane) : Favor anti-Markovnikov addition due to steric effects.

- Polar solvents (THF) : Enhance electrophilicity at the bromomethyl site, leading to Markovnikov selectivity.

- Catalytic Systems : Pd(0) catalysts (e.g., Pd(PPh₃)₄) enable 1,4-hydroboration with >90% stereocontrol, producing allylic boronates for downstream functionalization .

Q. How should researchers address discrepancies in reported reaction yields for cross-coupling reactions involving this compound?

- Troubleshooting Framework :

Purity Analysis : Verify substrate purity via GC-MS or NMR to rule out degradation.

Catalyst Screening : Test Pd-, Ni-, and Cu-based systems to identify optimal turnover.